molecular formula C13H17N3 B1482193 2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098058-78-5

2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B1482193
M. Wt: 215.29 g/mol
InChI Key: QKIHBDKUQUTCKY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" highlights innovative synthetic pathways and the chemical properties of such molecules. Studies have developed efficient synthesis protocols for pyrazoline derivatives, including pyrazolo[1,5-a]pyrimidines, by exploring regioselectivity in 1,3-dipolar cycloaddition reactions and other synthetic methodologies. These synthetic approaches have enabled the production of compounds with diverse biological activities, demonstrating the chemical versatility and potential utility of these molecules in various scientific applications (Elnagdi et al., 1975).

Biological Activities

Several studies have focused on evaluating the biological activities of compounds structurally related to "2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine". These compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The antimicrobial activity is particularly notable against a variety of gram-positive and gram-negative bacteria, highlighting the potential of these compounds as therapeutic agents (Yasser H. Zaki et al., 2016).

Potential Applications in Medicinal Chemistry

The research into the synthesis and biological activities of compounds related to "2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine" underscores their potential applications in medicinal chemistry. The demonstrated antimicrobial and anti-inflammatory properties suggest these compounds could serve as leads or models for the development of new therapeutic agents. Further research into their mode of action and optimization of their pharmacological profiles could pave the way for novel drug development (M. Rani et al., 2015).

Safety And Hazards

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Future Directions

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I hope this general information is helpful! If you have any more specific questions, feel free to ask.


properties

IUPAC Name

2-cyclobutyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-6-15-7-8-16-12(10-15)9-13(14-16)11-4-3-5-11/h1,9,11H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIHBDKUQUTCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN2C(=CC(=N2)C3CCC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 6
2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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